molecular formula C15H12I2N2O3 B5998128 2-HYDROXY-N'-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE

2-HYDROXY-N'-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE

Cat. No.: B5998128
M. Wt: 522.08 g/mol
InChI Key: MOVBVOPDFKGOTN-QGMBQPNBSA-N
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Description

2-HYDROXY-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes hydroxy, diiodophenyl, and phenylacetohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and 2-phenylacetohydrazide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The diiodophenyl group can undergo halogen substitution reactions, where iodine atoms are replaced by other halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogen substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various halogenated derivatives.

Scientific Research Applications

2-HYDROXY-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-HYDROXY-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as proteins and nucleic acids, potentially inhibiting their function. The compound’s hydroxy and diiodophenyl groups play a crucial role in these interactions, facilitating binding to molecular targets and disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N’-[(2-hydroxynaphthalen-1-yl)methylene]benzohydrazide
  • 2-Hydroxy-N’-[(8-hydroxyquinolin-2-yl)methylene]benzohydrazide

Uniqueness

2-HYDROXY-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE is unique due to the presence of diiodophenyl groups, which enhance its reactivity and potential for forming stable metal complexes. This distinguishes it from similar compounds that may lack these functional groups and, consequently, have different chemical and biological properties .

Properties

IUPAC Name

2-hydroxy-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I2N2O3/c16-11-6-10(13(20)12(17)7-11)8-18-19-15(22)14(21)9-4-2-1-3-5-9/h1-8,14,20-21H,(H,19,22)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVBVOPDFKGOTN-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C(=CC(=C2)I)I)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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